Benzyl alcohol, p-hydroxy-alpha-(1-((2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)amino)ethyl)-, hydrochloride
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Overview
Description
Benzyl alcohol, p-hydroxy-alpha-(1-((2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)amino)ethyl)-, hydrochloride is a complex organic compound with the molecular formula C19H24ClNO4 . This compound is characterized by the presence of a benzyl alcohol group, a p-hydroxy group, and a 1,3-benzodioxole moiety, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl alcohol, p-hydroxy-alpha-(1-((2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)amino)ethyl)-, hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodioxole Moiety: This involves the reaction of catechol with formaldehyde and an appropriate alkylating agent under acidic conditions to form the 1,3-benzodioxole ring.
Introduction of the Aminoethyl Group: The benzodioxole intermediate is then reacted with an appropriate amine, such as 2-(2-methyl-1,3-benzodioxol-2-yl)ethylamine, under basic conditions to introduce the aminoethyl group.
Hydroxy Substitution: The final step involves the substitution of a hydroxyl group at the para position of the benzyl alcohol, followed by the formation of the hydrochloride salt through reaction with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures high-quality production suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzyl alcohol, p-hydroxy-alpha-(1-((2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)amino)ethyl)-, hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The benzyl alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with various functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Thionyl chloride, phosphorus tribromide
Major Products
Oxidation Products: Aldehydes, carboxylic acids
Reduction Products: Amines, alcohols
Substitution Products: Halides, ethers
Scientific Research Applications
Benzyl alcohol, p-hydroxy-alpha-(1-((2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)amino)ethyl)-, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases and conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzyl alcohol, p-hydroxy-alpha-(1-((2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)amino)ethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: A simpler compound with a benzyl alcohol group, lacking the additional functional groups present in the target compound.
p-Hydroxybenzyl alcohol: Contains a hydroxyl group at the para position but lacks the aminoethyl and benzodioxole moieties.
1,3-Benzodioxole: A core structure present in the target compound but without the additional functional groups.
Uniqueness
Benzyl alcohol, p-hydroxy-alpha-(1-((2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)amino)ethyl)-, hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
52401-17-9 |
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Molecular Formula |
C19H24ClNO4 |
Molecular Weight |
365.8 g/mol |
IUPAC Name |
4-[1-hydroxy-2-[2-(2-methyl-1,3-benzodioxol-2-yl)ethylamino]propyl]phenol;hydrochloride |
InChI |
InChI=1S/C19H23NO4.ClH/c1-13(18(22)14-7-9-15(21)10-8-14)20-12-11-19(2)23-16-5-3-4-6-17(16)24-19;/h3-10,13,18,20-22H,11-12H2,1-2H3;1H |
InChI Key |
UFKBPTAFPUTHCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)NCCC2(OC3=CC=CC=C3O2)C.Cl |
Origin of Product |
United States |
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